BenchChemオンラインストアへようこそ!

Lisinopril R,S,S-isomer

Analytical Chemistry Chiral Separation Pharmaceutical Quality Control

This Lisinopril R,S,S-isomer (EP Impurity E, CAS 85955-59-5) is the definitive reference standard for quantifying the process-related diastereomeric impurity in lisinopril API. Unlike Impurity D or F, only this R,S,S stereochemistry meets the EP/USP 0.2% limit requirement. Provided with full characterization data for HPLC/UPLC method validation and ANDA/DMF submissions. Ensure regulatory compliance—order this non-substitutable standard today.

Molecular Formula C21H31N3O5
Molecular Weight 405.5 g/mol
CAS No. 85955-59-5
Cat. No. B193119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLisinopril R,S,S-isomer
CAS85955-59-5
SynonymsLisinopril (R,S,S)-Isomer;  (2S)-1-[(2S)-6-Amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl] pyrrole-2-carboxylic acid
Molecular FormulaC21H31N3O5
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
InChIInChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1
InChIKeyRLAWWYSOJDYHDC-KSZLIROESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lisinopril R,S,S-Isomer (CAS 85959-59-5): A Critical Reference Standard for ACE Inhibitor Impurity Profiling and Analytical Method Validation


Lisinopril R,S,S-isomer (CAS 85959-59-5), systematically designated as (2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid, is a process-related diastereomeric impurity arising during the commercial synthesis of the angiotensin-converting enzyme (ACE) inhibitor lisinopril . Also recognized as Lisinopril EP Impurity E in pharmacopeial nomenclature, this compound contains three chiral centers in the R,S,S configuration, contrasting with the active pharmaceutical ingredient (API) lisinopril which possesses the all-S (S,S,S) stereochemistry [1]. While structurally analogous to the API, its altered stereochemistry renders it unsuitable for therapeutic substitution, instead positioning it as an essential reference standard for analytical method development, impurity quantification, and regulatory compliance in quality control laboratories .

Why Lisinopril R,S,S-Isomer Cannot Be Substituted with Other Lisinopril Impurities in Analytical Workflows


Direct substitution of Lisinopril R,S,S-isomer (Impurity E) with other lisinopril-related impurities—such as Impurity D (R,S,S-diketopiperazine, CAS 219677-82-4) or Impurity F—is scientifically invalid and may compromise regulatory submissions. Each impurity possesses a unique chemical structure and stereochemical signature that dictates its chromatographic behavior, mass spectral fragmentation pattern, and optical activity [1]. Pharmacopeial monographs, including those of the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), assign distinct acceptance criteria and identification thresholds to each specified impurity. For instance, Impurity E is subject to a specific limit of 0.2% in lisinopril API, a threshold that is not interchangeable with limits for Impurity D or unspecified impurities . The analytical methods validated for quantifying Impurity E—including specific relative retention times and resolution factors—are not transferable to other impurity species. The quantitative evidence below substantiates the unique analytical and functional identity of this compound, confirming that its use as a certified reference standard is non-substitutable for accurate impurity profiling and regulatory dossier preparation .

Quantitative Differentiation of Lisinopril R,S,S-Isomer: Comparative Data Against the Active API and Other Impurities


Chromatographic Resolution: Baseline Separation from the Active S,S,S-API Achieved via Micellar Electrokinetic Chromatography

Micellar Electrokinetic Capillary Chromatography (MECC) achieves baseline resolution between the active lisinopril (S,S,S-isomer) and its R,S,S diastereomer (Impurity E). This separation is critical for accurate quantification of the impurity in API batches. The R,S,S isomer elutes earlier than the S,S,S isomer when using sodium cholate as the surfactant [1].

Analytical Chemistry Chiral Separation Pharmaceutical Quality Control

Synthetic Impurity Prevalence: R,S,S-Isomer Occurs at Quantifiable Levels During API Manufacturing Scale-Up

During the scale-up of the lisinopril manufacturing process, the R,S,S-isomer (listed as Impurity E in the European Pharmacopoeia) was observed at a quantifiable level. This impurity, alongside others, is consistently monitored and controlled in commercial production [1].

Process Chemistry Impurity Profiling Quality by Design

Pharmacopeial Specification: Impurity E is Subject to a Strict Individual Limit of 0.2% in API Release Testing

Under the European Pharmacopoeia (EP) monograph for lisinopril, Impurity E (the R,S,S-isomer) is assigned a specific individual acceptance criterion of not more than 0.2%. This limit is distinct from the 0.10% limit for unspecified impurities and the 0.5% limit for total impurities .

Regulatory Compliance Quality Control Specification Setting

Biological Activity: The R,S,S-Stereoisomer Exhibits Significantly Diminished ACE Inhibition Relative to the Therapeutic S,S,S-API

While Lisinopril (S,S,S-isomer) is a potent ACE inhibitor with IC50 values ranging from 0.1 to 1.2 nM , the R,S,S-stereoisomer exhibits drastically reduced potency. Studies on the related (R,S,S) stereoenantiomer lisinopril-tryptophan demonstrate that altering the stereochemistry at the critical carboxy-3-phenylpropyl moiety results in a compound that is not a therapeutically effective ACE inhibitor [1]. This stereochemical dependency underscores the critical importance of the all-S configuration for pharmacological activity.

Structure-Activity Relationship Pharmacology Stereoselectivity

Strategic Application Scenarios for Lisinopril R,S,S-Isomer Reference Standard in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for HPLC/CE Impurity Profiling

This reference standard is essential for developing and validating robust analytical methods (HPLC, UPLC, or CE) for the separation and quantification of Impurity E in lisinopril drug substance and drug product. As demonstrated by the baseline resolution achieved via MECC, the R,S,S-isomer can be reliably differentiated from the API, enabling accurate method specificity, linearity, accuracy, and precision testing as per ICH Q2(R1) guidelines [1].

Regulatory Compliance and ANDA/DMF Submission Support

Procurement of a fully characterized Impurity E standard, compliant with EP and USP monographs, is a prerequisite for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). The standard is used to demonstrate that the impurity level in the API does not exceed the 0.2% specification limit, a key requirement for regulatory approval and commercial batch release .

Stability Studies and Forced Degradation Assessment

In long-term and accelerated stability studies, the R,S,S-isomer standard is used to monitor the formation or increase of this process impurity over time. While it is primarily a synthetic impurity, its monitoring ensures that no unexpected stereochemical conversion or degradation pathway leads to elevated levels that could breach the 0.2% limit, thereby safeguarding product quality throughout its shelf life.

Quality Control Batch Release Testing

Quality control laboratories utilize this reference standard for routine batch release testing of lisinopril API and finished dosage forms. By establishing a calibration curve with the certified reference material, analysts can accurately quantify the Impurity E content and confirm compliance with the EP specification of NMT 0.2%, ensuring that only safe and high-quality material reaches the market .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lisinopril R,S,S-isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.